7-Methoxy-1-tetralone

Descripción general

Descripción

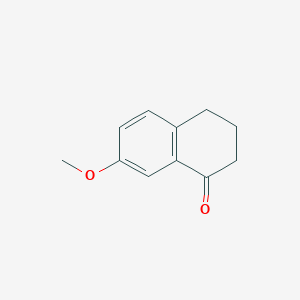

7-Metoxi-1-tetralona es un compuesto orgánico con la fórmula molecular C₁₁H₁₂O₂. Es un intermedio clave en la síntesis de varios fármacos, en particular el analgésico opioide (-)-dezocina . El compuesto se caracteriza por un grupo metoxi unido a la séptima posición de una estructura tetralona, que es un sistema cíclico de naftaleno parcialmente hidrogenado.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-metoxi-1-tetralona típicamente implica un proceso de varios pasos. Un método común comienza con anisol, que se somete a una acilación de Friedel-Crafts con anhídrido succínico y cloruro de aluminio para formar ácido 4-(4-metoxifenil)-4-oxobutanoico. Este intermedio se reduce luego a ácido 4-(4-metoxifenil)butanoico, que se cicla posteriormente utilizando ácido metanosulfónico para producir 7-metoxi-1-tetralona .

Métodos de Producción Industrial: En entornos industriales, la síntesis de flujo continuo se ha adoptado para la producción de 7-metoxi-1-tetralona. Este método ofrece ventajas significativas sobre los procesos por lotes tradicionales, incluidos tiempos de reacción reducidos, mayor eficiencia de reacción y mejor control de las condiciones de reacción. El proceso de flujo continuo puede alcanzar un rendimiento general de hasta el 76.6% con una pureza del 99% .

Análisis De Reacciones Químicas

Tipos de Reacciones: 7-Metoxi-1-tetralona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o alcanos.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes sustituyentes en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores de uso frecuente.

Sustitución: Las reacciones de acilación y alquilación de Friedel-Crafts suelen utilizar cloruro de aluminio como catalizador.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 7-methoxy-1-tetralone as an anticancer agent, particularly against hepatocellular carcinoma (HCC). A study demonstrated that MT significantly inhibited the proliferation and migration of HepG2 cells, a human liver cancer cell line. The mechanism involved the induction of apoptosis and suppression of key signaling pathways, including c-Met and phosphorylated AKT (p-AKT) .

Key Findings :

- Cell Viability : MTT assays indicated reduced viability in HCC cells treated with MT.

- Apoptosis Induction : Flow cytometry confirmed increased apoptosis rates.

- In Vivo Studies : Animal models showed suppressed tumor growth without adverse effects on body weight or organ health .

Trypanocidal Activity

This compound has also been investigated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a high-throughput screening study, MT exhibited notable inhibitory effects with an IC50 value of 7.98 µM, indicating its potential as a lead compound for developing new trypanocides .

Highlights :

- Selectivity : The compound displayed high selectivity for T. brucei over mammalian cell lines.

- Structure-Activity Relationship (SAR) : The study explored various derivatives to enhance efficacy while minimizing toxicity .

Synthesis in Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. It has been utilized in synthesizing various derivatives, including:

Mecanismo De Acción

El mecanismo de acción de 7-metoxi-1-tetralona está principalmente relacionado con su papel como intermedio en la síntesis de fármacos. En el caso de (-)-dezocina, el compuesto se somete a nuevas transformaciones químicas para producir el ingrediente farmacéutico activo. Los objetivos moleculares y las vías involucradas en estas transformaciones son específicos del producto farmacéutico final.

Compuestos Similares:

6-Metoxi-1-tetralona: Similar en estructura pero con el grupo metoxi en la sexta posición.

5-Metoxi-1-tetralona: Otro isómero con el grupo metoxi en la quinta posición.

Singularidad: 7-Metoxi-1-tetralona es única debido a su posición específica del grupo metoxi, que influye en su reactividad y los tipos de reacciones que puede sufrir. Esta especificidad posicional la hace particularmente valiosa en la síntesis de ciertos fármacos, como (-)-dezocina .

Comparación Con Compuestos Similares

6-Methoxy-1-tetralone: Similar in structure but with the methoxy group at the sixth position.

5-Methoxy-1-tetralone: Another isomer with the methoxy group at the fifth position.

Uniqueness: 7-Methoxy-1-tetralone is unique due to its specific position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly valuable in the synthesis of certain pharmaceuticals, such as (-)-dezocine .

Actividad Biológica

7-Methoxy-1-tetralone (MT) is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 176.2118 g/mol

- CAS Registry Number : 6836-19-7

Research has identified several mechanisms through which this compound exerts its biological effects, particularly in cancer treatment:

- Induction of Apoptosis : MT has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. The study utilized flow cytometry to assess cell apoptosis, indicating that MT effectively triggers programmed cell death in these cancer cells .

- Inhibition of Cell Proliferation and Migration : The compound significantly suppresses the proliferation and migratory capabilities of HCC cells. This was assessed using MTT assays and wound healing assays, respectively, demonstrating a reduction in cell viability and movement .

-

Regulation of Key Proteins : MT affects various signaling pathways by modulating the expression of proteins involved in cell growth and migration:

- c-Met : A receptor that promotes cell proliferation.

- p-AKT : A phosphorylated form of AKT that is involved in survival signaling.

- NF-κB : A transcription factor that regulates genes associated with inflammation and cell survival.

- MMP2/MMP9 : Matrix metalloproteinases that facilitate tumor invasion and metastasis .

In Vitro Studies

A significant study conducted on HepG2 cells (a model for HCC) revealed the following:

- Cell Viability : MTT assays indicated a dose-dependent decrease in viability upon treatment with MT.

- Apoptosis Induction : Flow cytometry results showed increased apoptotic cells after MT treatment compared to control groups.

- Western Blot Analysis : Demonstrated decreased levels of c-Met, p-AKT, NF-κB, MMP2, and MMP9 following MT treatment, suggesting a mechanism for its anti-cancer effects .

In Vivo Studies

Animal studies using BALB/c nude mice provided further insights:

- Tumor Growth Suppression : MT treatment resulted in significantly reduced tumor size without adverse effects on body weight or organ health.

- Immunohistochemistry : Analysis of tumor tissues confirmed reduced expression levels of NF-κB and MMPs, corroborating the in vitro findings .

Comparative Data Table

| Effect | In Vitro Results | In Vivo Results |

|---|---|---|

| Cell Viability | Decreased (MT treated) | Tumor size reduction |

| Apoptosis | Increased apoptotic cells | No effect on body weight |

| Protein Expression | Decreased c-Met, p-AKT | Decreased NF-κB, MMP2/9 |

Case Studies

A notable case study highlighted the application of this compound in combination therapies. When used alongside conventional chemotherapeutics, MT enhanced the efficacy of treatments by further inhibiting tumor growth and promoting apoptosis in resistant cancer cell lines.

Propiedades

IUPAC Name |

7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABLTKRIYDNDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218494 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-19-7 | |

| Record name | 7-Methoxy-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6836-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FZ2W25VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.